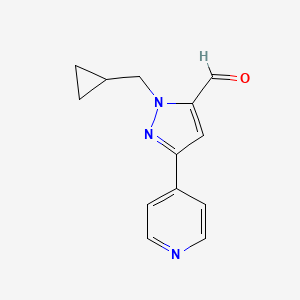

1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde

Description

Properties

IUPAC Name |

2-(cyclopropylmethyl)-5-pyridin-4-ylpyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c17-9-12-7-13(11-3-5-14-6-4-11)15-16(12)8-10-1-2-10/h3-7,9-10H,1-2,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJCFECYDQBDJIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=CC(=N2)C3=CC=NC=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde is a heterocyclic compound with significant potential in medicinal chemistry. Its structure features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies and reviews.

- IUPAC Name : this compound

- Molecular Formula : C13H13N3O

- Molecular Weight : 227.26 g/mol

- CAS Number : 2098065-65-5

Pharmacological Potential

The pyrazole moiety is recognized for its broad spectrum of biological activities. Recent studies indicate that derivatives of pyrazole, including this compound, exhibit:

- Anti-inflammatory Activity : Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds structurally related to pyrazoles have demonstrated up to 85% inhibition of TNF-α at concentrations of 10 µM compared to standard drugs like dexamethasone .

- Antimicrobial Activity : Studies have reported that certain pyrazole derivatives exhibit significant antibacterial effects against strains such as E. coli and S. aureus. The presence of specific functional groups enhances their activity against these pathogens .

- Antitumor Activity : Some pyrazole compounds have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or cancer progression.

- Receptor Modulation : It can act as a ligand for various receptors, modulating their activity and influencing downstream signaling pathways.

Study on Anti-inflammatory Effects

A study conducted by Selvam et al. synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory properties using carrageenan-induced edema models. The results indicated that some derivatives exhibited comparable efficacy to indomethacin, a well-known anti-inflammatory drug .

Antimicrobial Activity Assessment

Burguete et al. reported the synthesis of novel 1,5-diaryl pyrazoles and tested their antimicrobial activity against multiple bacterial strains. One compound showed significant inhibition against Pseudomonas aeruginosa, suggesting the potential for developing new antibiotics based on this scaffold .

Data Table of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carbaldehyde Compounds

Structural and Functional Group Variations

Aldehyde Position

- Target Compound : Aldehyde at C5 position.

- Analog Example : 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde () has the aldehyde at C4 , altering reactivity. The C5 aldehyde in the target compound may favor different cyclization pathways or regioselectivity in heterocyclic synthesis .

Substituent Effects

Molecular Weight and Physicochemical Properties

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

- Construction of the pyrazole ring with appropriate substitution at N-1 (cyclopropylmethyl) and C-3 (pyridin-4-yl).

- Introduction of the aldehyde group at the 5-position of the pyrazole ring.

- Use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) to attach the pyridin-4-yl substituent.

- Oxidation steps to convert precursor functionalities into the aldehyde group.

Key Preparation Steps and Reactions

Pyrazole Ring Formation and Substitution

- The pyrazole core can be synthesized by condensation of hydrazine derivatives with β-ketoesters or related precursors, followed by selective substitution at the N-1 position with a cyclopropylmethyl group. This method is supported by literature on pyrazole derivatives synthesis involving hydrazine and cyclopropylmethyl-containing precursors.

Introduction of Pyridin-4-yl Group via Suzuki Coupling

- The pyridin-4-yl substituent is commonly introduced by Suzuki-Miyaura cross-coupling reaction between a halogenated pyrazole intermediate (e.g., 5-bromo or 5-chloro-pyrazole derivative) and pyridin-4-ylboronic acid or its ester.

- Typical conditions involve palladium catalysts such as bis(triphenylphosphine)palladium(II) chloride or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) dichloromethane adduct, bases like potassium carbonate or cesium carbonate, and solvents such as 1,4-dioxane with water under inert atmosphere at elevated temperatures (80–100 °C) for several hours.

- The reaction yields are generally moderate to high (55–94%) depending on the substrate and conditions.

Oxidation to Aldehyde

- The aldehyde group at the 5-position is often introduced by oxidation of a corresponding hydroxymethyl or alcohol precursor using reagents like Dess–Martin periodinane, which selectively oxidizes primary alcohols to aldehydes under mild conditions.

- Alternative oxidation methods may involve PCC (pyridinium chlorochromate) or Swern oxidation, but Dess–Martin periodinane is favored for its mildness and selectivity in pyrazole systems.

Representative Synthetic Scheme (Summary)

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Pyrazole ring formation | Hydrazine + β-ketoester derivatives | ~80-90 | Formation of 1-(cyclopropylmethyl)-1H-pyrazole intermediate |

| 2 | Halogenation at 5-position | NBS or equivalent halogenating agent | 60-70 | Introduces bromine or chlorine for coupling |

| 3 | Suzuki coupling | Pd catalyst, pyridin-4-ylboronic acid, K2CO3, 1,4-dioxane, 80 °C, inert atmosphere | 55-94 | Attaches pyridin-4-yl substituent |

| 4 | Oxidation to aldehyde | Dess–Martin periodinane, DCM, room temperature | 70-85 | Converts hydroxymethyl to aldehyde |

Detailed Research Findings

- Multistage synthesis : The preparation often requires multiple steps starting from commercially available or synthesized aminopyrazole derivatives. The Suzuki coupling and oxidation are crucial steps to achieve the final aldehyde-substituted pyrazole with pyridin-4-yl substitution.

- Catalyst and base selection : The choice of palladium catalyst and base affects the coupling efficiency. For example, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) dichloromethane adduct with potassium carbonate in 1,4-dioxane/water mixture at 80 °C for 4 hours is an effective system.

- Reaction atmosphere : Inert atmosphere (nitrogen or argon) is required to prevent catalyst deactivation and side reactions during coupling steps.

- Purification : Crude products are typically purified by column chromatography or preparative HPLC to isolate the pure aldehyde compound.

- Yield optimization : Reaction times, temperature, and reagent equivalents are optimized to maximize yield and minimize by-products.

Notes on Related Compounds and Analogues

- Similar synthetic strategies are applied to pyrazole derivatives substituted with other groups (e.g., methyl, aryl) and various heterocycles (e.g., pyrimidines), indicating the robustness of Suzuki coupling and oxidation steps in pyrazole chemistry.

- The cyclopropylmethyl substituent is introduced early in the synthesis and retained through subsequent steps due to its stability under coupling and oxidation conditions.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents/Conditions | Outcome/Yield (%) |

|---|---|---|---|

| Pyrazole ring synthesis | Condensation of hydrazine with β-ketoesters | Hydrazine derivatives, cyclopropylmethyl precursors | ~80-90 |

| Halogenation at C-5 | Electrophilic halogenation | NBS or POCl3 for chlorination | 60-70 |

| Suzuki coupling for pyridin-4-yl | Pd-catalyzed cross-coupling | Pd catalyst, pyridin-4-ylboronic acid, K2CO3, 1,4-dioxane, 80 °C, inert atmosphere | 55-94 |

| Oxidation to aldehyde | Dess–Martin periodinane oxidation | Dess–Martin periodinane, DCM | 70-85 |

Q & A

Basic Research Questions

What are the primary synthetic routes for 1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde?

The compound is typically synthesized via a Vilsmeier-Haack reaction to introduce the aldehyde group onto the pyrazole core. For example:

Cyclopropylmethylation : Reacting 3-(pyridin-4-yl)-1H-pyrazol-5(4H)-one with cyclopropylmethyl bromide under basic conditions (e.g., K₂CO₃) to install the cyclopropylmethyl substituent .

Aldehyde Formation : Treating the intermediate with a Vilsmeier reagent (POCl₃/DMF) to generate the carbaldehyde group at the 5-position .

Key conditions include anhydrous solvents (DMF, THF) and controlled temperatures (reflux or ice baths) to minimize side reactions.

How is the compound structurally characterized in academic research?

X-ray crystallography is the gold standard for unambiguous structural determination. For example:

- Single crystals are grown via slow evaporation (e.g., ethanol/water mixtures), and data are collected using Cu-Kα radiation.

- SHELXL software refines the structure, resolving bond lengths, angles, and torsional conformations. The cyclopropylmethyl group often exhibits distinct puckering angles (~3–5° deviations from planarity) .

- ¹H/¹³C NMR and FTIR confirm functional groups: the aldehyde proton appears at δ 9.8–10.2 ppm, while pyridyl protons resonate as doublets near δ 8.5–8.7 ppm .

What safety protocols are recommended for handling this compound?

- Ventilation : Use fume hoods to avoid inhalation of vapors (aldehyde groups are volatile and irritant) .

- Protective Gear : Nitrile gloves, safety goggles, and lab coats are mandatory.

- Storage : Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

How can regioselectivity challenges in pyrazole functionalization be addressed?

Regioselectivity during cyclopropylmethylation or pyridyl substitution is controlled by:

- Directing Groups : Electron-withdrawing groups (e.g., Cl at C5) direct electrophiles to the less hindered position .

- Metal Catalysis : Pd-mediated cross-coupling (e.g., Suzuki for pyridyl groups) ensures precise C3 substitution .

- Steric Effects : Bulky bases (e.g., DBU) favor substitution at less sterically hindered sites .

What strategies optimize the compound’s reactivity for downstream applications?

The aldehyde group is leveraged for Schiff base formation or condensation reactions :

- Hydrazine Derivatives : React with hydrazine hydrate in ethanol under reflux to form pyrazolo[3,4-c]pyrazole scaffolds, useful in medicinal chemistry .

- Nucleophilic Additions : Grignard reagents (e.g., MeMgBr) add to the aldehyde, generating secondary alcohols for further functionalization .

How do computational methods aid in predicting biological activity?

- Molecular Docking : Pyridyl and cyclopropyl groups are modeled against targets like kinases or GPCRs. The aldehyde moiety often acts as a hydrogen-bond acceptor.

- DFT Calculations : Assess electronic properties (e.g., Fukui indices) to predict reactive sites for electrophilic/nucleophilic attacks .

- MD Simulations : Evaluate conformational stability in solvated systems (e.g., water/ethanol) .

What analytical challenges arise in purity assessment?

- Tautomerism : Pyrazole rings exhibit keto-enol tautomerism, complicating NMR interpretation. Use low-temperature (e.g., –40°C) ¹H NMR to "freeze" tautomeric forms .

- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) resolve impurities. The aldehyde group’s polarity necessitates careful mobile-phase optimization .

How are crystallographic studies used to resolve conformational ambiguities?

- Crystal Packing : The pyridyl ring often forms π-stacking interactions with adjacent molecules, stabilizing the lattice.

- Torsional Angles : The cyclopropylmethyl group adopts a gauche conformation (dihedral angle ~75°) to minimize steric clash with the pyridyl ring .

- SHELX Constraints : Hydrogen atoms are refined using riding models, with isotropic displacement parameters (Uiso = 1.2×Ueq of the parent atom) .

Methodological Insights

Key Reaction Optimization Parameters

Common Side Reactions and Mitigation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.